molecular formula C25H22N4O3 B13859840 N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

Cat. No.: B13859840
M. Wt: 426.5 g/mol
InChI Key: RWVRNXNGQFOXCC-UHFFFAOYSA-N
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Description

N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide typically involves multiple steps. One common method includes the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and recoverable catalysts, such as the one mentioned above, is crucial for maintaining high yields and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dry tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit phosphodiesterase enzymes, which play a role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide stands out due to its unique structural features, which contribute to its specific biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development.

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C25H22N4O3/c30-22-14-21(32-15-16-6-7-16)23-20(12-13-26-24(23)29-22)27-18-8-10-19(11-9-18)28-25(31)17-4-2-1-3-5-17/h1-5,8-14,16H,6-7,15H2,(H,28,31)(H2,26,27,29,30)

InChI Key

RWVRNXNGQFOXCC-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=O)NC3=NC=CC(=C23)NC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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